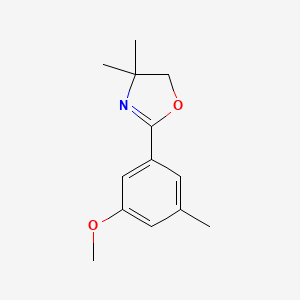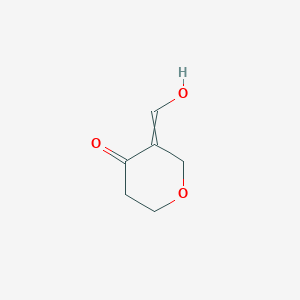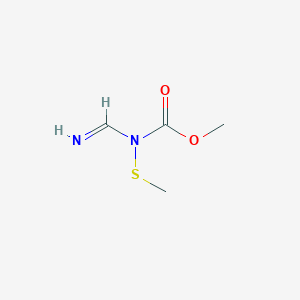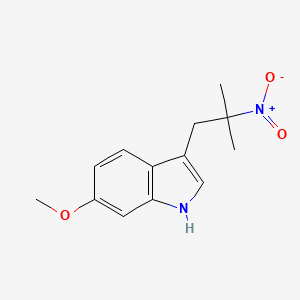
2-(3-Methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a chemical compound with a unique structure that includes a methoxy group and a methyl group attached to a phenyl ring, as well as a dimethyl-substituted oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the reaction of 3-methoxy-5-methylphenyl derivatives with appropriate oxazole precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
2-(3-Methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution reactions on the phenyl ring can produce a wide range of substituted derivatives.
科学的研究の応用
2-(3-Methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring, as well as the oxazole ring, contribute to its reactivity and ability to interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
2-Methoxy-5-methylphenol: Shares the methoxy and methyl groups on the phenyl ring but lacks the oxazole ring.
3-Methoxy-5-methylphenylboronic acid: Contains similar functional groups but has a boronic acid moiety instead of the oxazole ring.
3-Methoxy-5-methylphenylmethanol: Similar structure but with a hydroxyl group instead of the oxazole ring.
Uniqueness
2-(3-Methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
96227-33-7 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC名 |
2-(3-methoxy-5-methylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C13H17NO2/c1-9-5-10(7-11(6-9)15-4)12-14-13(2,3)8-16-12/h5-7H,8H2,1-4H3 |
InChIキー |
MDTGTKXNOCMRAT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OC)C2=NC(CO2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)










![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
